RebaudiosideF -

RebaudiosideF

Catalog Number: EVT-13158485
CAS Number:
Molecular Formula: C43H68O22
Molecular Weight: 937.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside F is a natural sweetener derived from the leaves of the Stevia rebaudiana plant, which is known for its high sweetness intensity and low caloric content. It belongs to a class of compounds called steviol glycosides, which are responsible for the sweet taste of stevia. Rebaudioside F is particularly notable for its potential applications in food and beverage industries as a sugar substitute, providing sweetness without the associated calories.

Source

Rebaudioside F is extracted from the leaves of the Stevia rebaudiana plant, which is native to South America. The plant has been used for centuries by indigenous peoples for its sweetening properties. The extraction process typically involves water or alcohol extraction methods to isolate the glycosides from the plant material.

Classification

Rebaudioside F is classified as a steviol glycoside, which are glycosylated derivatives of steviol. It is one of several major glycosides found in stevia, alongside others like rebaudioside A and stevioside. The chemical structure of rebaudioside F includes multiple glucose units attached to a steviol backbone, contributing to its sweetness and stability.

Synthesis Analysis

Methods

The synthesis of rebaudioside F can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that facilitate the transfer of glucose units to the steviol backbone.

Technical Details

  1. Enzymatic Synthesis:
    • Glycosyltransferases such as UGT94D1 can catalyze the formation of glycosidic bonds between glucose and steviol derivatives.
    • Reaction conditions typically include buffer solutions at controlled pH and temperature, with substrates like uridine diphosphate glucose.
  2. Chemical Synthesis:
    • Chemical methods may involve protecting groups for hydroxyl functionalities during synthesis to prevent unwanted reactions.
    • Techniques like liquid chromatography may be employed to purify the synthesized product.
Molecular Structure Analysis

Structure

Rebaudioside F has a complex molecular structure characterized by multiple glucose units linked to a steviol core. Its molecular formula is C27H46O23C_{27}H_{46}O_{23}, indicating a large number of hydroxyl groups that contribute to its solubility and sweetness.

Data

  • Molecular Weight: Approximately 610 g/mol.
  • Structural Features: It contains several stereocenters due to the presence of multiple sugar units, influencing its sweetness profile and stability.
Chemical Reactions Analysis

Reactions

Rebaudioside F undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, which can release glucose and yield steviol.

Technical Details

  1. Hydrolysis:
    • Under acidic conditions or enzymatic action, rebaudioside F can be hydrolyzed to release glucose and steviol.
    • This reaction can be monitored using chromatographic techniques such as high-performance liquid chromatography.
  2. Glycosylation:
    • The formation of rebaudioside F from simpler sugars involves glycosylation reactions facilitated by specific enzymes or catalysts.
Mechanism of Action

Process

The mechanism by which rebaudioside F exerts its sweetening effect involves interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), activating signaling pathways that result in the perception of sweetness.

Data

  • Sweetness Intensity: Rebaudioside F is reported to be significantly sweeter than sucrose, making it an attractive alternative for sugar reduction in food products.
  • Stability: It remains stable under various pH levels and temperatures, making it suitable for diverse applications in food processing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its numerous hydroxyl groups.

Chemical Properties

  • pH Stability: Stable across a wide pH range (approximately 3 to 7).
  • Thermal Stability: Maintains stability at elevated temperatures commonly used in food processing.
Applications

Scientific Uses

Rebaudioside F has several applications in scientific research and industry:

  • Food Industry: Utilized as a natural sweetener in beverages, desserts, and other food products aimed at reducing caloric intake.
  • Health Research: Studied for potential health benefits beyond sweetness, including antioxidant properties and effects on blood glucose levels.
  • Pharmaceuticals: Investigated for use in formulations where sugar reduction is desired without compromising taste.

Properties

Product Name

RebaudiosideF

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C43H68O22

Molecular Weight

937.0 g/mol

InChI

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-36-31(55)28(52)25(49)19(12-44)59-36)33(27(51)21(14-46)61-38)62-35-30(54)24(48)18(47)15-58-35/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23-,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41?,42?,43+/m1/s1

InChI Key

QRGRAFPOLJOGRV-CITAKRQFSA-N

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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